

Polmacoxib administration and dosage for in vivo experiments

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Compound of Interest		
Compound Name:	Polmacoxib	
Cat. No.:	B8069668	Get Quote

Application Notes: Polmacoxib for In Vivo Research

Introduction

Polmacoxib, also known as CG100649, is a first-in-class non-steroidal anti-inflammatory drug (NSAID) with a novel dual mechanism of action.[1][2][3] It functions as a selective inhibitor of cyclooxygenase-2 (COX-2) and also binds with high affinity to carbonic anhydrase (CA) I and II. [4][5] This dual-action profile is designed to maximize anti-inflammatory efficacy in target tissues while potentially mitigating the adverse cardiovascular and gastrointestinal effects commonly associated with traditional NSAIDs and other COX-2 inhibitors.[1][2]

Mechanism of Action

Polmacoxib's therapeutic effects stem from its selective inhibition of the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins like PGE2 at sites of inflammation.[2][6] Unlike other coxibs, **Polmacoxib** also binds to carbonic anhydrase. In tissues where CA is abundant, such as the cardiovascular system, this binding reduces **Polmacoxib**'s COX-2 inhibitory activity, which may contribute to a better cardiovascular safety profile.[1][2][5] Conversely, in inflamed tissues like osteoarthritic joints, which are deficient in CA, **Polmacoxib** can exert its full COX-2 inhibitory effect, reducing inflammation and pain.[1]

Pharmacokinetics



A key feature of **Polmacoxib** is its unique pharmacokinetic profile. It binds extensively to erythrocytes (red blood cells), which act as a transport and reservoir system.[7] This leads to significantly higher concentrations in whole blood compared to plasma (85- to 100-fold higher) and a long elimination half-life of approximately 127-131 hours in humans.[1][7] This mechanism is thought to enable sustained, tissue-specific delivery to inflamed joints while minimizing systemic drug exposure.[7]

Data Presentation

Table 1: Pharmacokinetic Parameters of Polmacoxib in

Humans (Single Oral Dose)

Parameter	2 mg Dose (Mean ± SD)	8 mg Dose (Mean ± SD)
Cmax (ng/mL)	3.5 ± 0.9	14.1 ± 3.7
Tmax (hours)	5.6 ± 1.0	5.0 ± 1.7
AUC (ng·h/mL)	632.9 ± 162.1	2,366.8 ± 761.9
Half-life (hours)	131 ± 19	127 ± 33
Data derived from human Phase I clinical trials.[1][7]		

Table 2: Summary of Polmacoxib Dosage and Efficacy in Preclinical In Vivo Models



Species	Model	Dosage	Route	Duration	Key Findings	Referenc e
Lewis Rat	Adjuvant- Induced Arthritis	0.10 mg/kg/day	Oral (p.o.)	Not Specified	ED ₅₀ for paw swelling reduction.	[7]
Lewis Rat	Collagen- Induced Arthritis	0.22 mg/kg/day	Oral (p.o.)	Not Specified	ED ₅₀ for paw swelling reduction.	[7]
ApcMin/+ Mouse	Intestinal Polyp Formation	7 mg/kg/day	Oral (p.o.)	8 weeks	Suppresse d intestinal polyp formation.	[8]
Athymic Nude Mouse	Subcutane ous CRC Xenograft	7-15 mg/kg/day	Oral (p.o.)	84 days	Reduced tumor volume (58%) and weight (48%).	[8]
Athymic Nude Mouse	Orthotopic CRC Xenograft	7-15 mg/kg/day	Oral (p.o.)	8 weeks	Reduced tumor weight by 70% (7 mg/kg) to 83% (15 mg/kg).	[8]
CRC: Colorectal Cancer						

Experimental Protocols



Protocol 1: Evaluation of Polmacoxib in a Rodent Model of Arthritis

This protocol describes a general procedure for assessing the anti-inflammatory efficacy of **Polmacoxib** in a Lewis rat model of collagen-induced arthritis, based on effective dosages identified in preclinical studies.[7]

- 1. Materials and Reagents
- Polmacoxib (CG100649)
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Acetic Acid
- Male Lewis rats (6-8 weeks old)
- · Oral gavage needles
- Pleurisy meter or digital calipers
- 2. Animal Model: Collagen-Induced Arthritis (CIA)
- Prepare the collagen emulsion by dissolving bovine type II collagen in 0.1 M acetic acid at 4°C and emulsifying it with an equal volume of CFA.
- On Day 0, immunize rats intradermally at the base of the tail with 100-200 μL of the emulsion.
- On Day 7, administer a booster injection using an emulsion of type II collagen and IFA.



- Monitor animals daily for the onset of arthritis, typically characterized by erythema and swelling of the paws, starting around Day 10-14.
- 3. Preparation of **Polmacoxib** Formulation
- Accurately weigh the required amount of **Polmacoxib** powder based on the desired dose (e.g., 0.22 mg/kg) and the number of animals.
- Prepare the vehicle solution (e.g., 0.5% CMC).
- Suspend the Polmacoxib powder in the vehicle. Use a vortex mixer or sonicator to ensure a
 uniform suspension. Prepare fresh daily.
- 4. Administration Protocol
- Randomize animals into treatment groups (e.g., Vehicle control, Polmacoxib 0.22 mg/kg, Positive control like Indomethacin) once arthritis is established.
- Administer the prepared **Polmacoxib** suspension or vehicle control orally once daily via gavage. The volume should be based on the animal's most recent body weight (e.g., 5 mL/kg).
- Continue treatment for the duration of the study (e.g., 14-21 days).
- 5. Assessment of Efficacy
- Measure the paw volume or thickness of both hind paws using a pleurisy meter or digital calipers at baseline and at regular intervals throughout the study.
- Calculate the change in paw volume as an indicator of inflammation.
- Arthritis can also be scored visually based on the severity of swelling and erythema on a scale of 0-4 for each paw.

Protocol 2: Evaluation of Polmacoxib in a Murine Cancer Xenograft Model



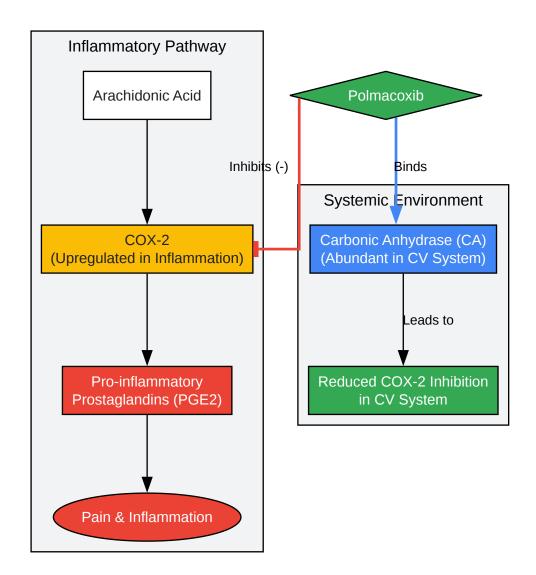
This protocol outlines a general method for assessing the anti-tumor effects of **Polmacoxib** in an orthotopic colorectal cancer xenograft model in nude mice.[8]

- 1. Materials and Reagents
- Polmacoxib (CG100649)
- Vehicle for oral administration (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water)
- Human colorectal cancer cell line (e.g., HCA-7, HT-29)
- Athymic nude mice (nu/nu, 6-8 weeks old)
- Surgical tools for orthotopic implantation
- Oral gavage needles
- 2. Animal Model: Orthotopic Xenograft
- Culture the selected cancer cells under appropriate conditions.
- Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS) for injection.
- Surgically implant the cancer cells into the cecal wall of anesthetized nude mice.
- Allow the tumors to establish for a period of approximately 14 days.
- 3. Preparation and Administration of **Polmacoxib**
- Prepare a suspension of **Polmacoxib** in the chosen vehicle at the desired concentrations (e.g., 7 mg/kg and 15 mg/kg).[8]
- Randomize mice into treatment groups (e.g., Vehicle, Polmacoxib 7 mg/kg, Polmacoxib 15 mg/kg).
- Administer the treatment orally once daily via gavage.
- 4. Assessment of Efficacy



- Monitor animal body weight and overall health throughout the study.
- At the end of the treatment period (e.g., 8 weeks), euthanize the mice.[8]
- Surgically resect the primary tumors from the cecum.
- Measure the final tumor weight and/or volume.
- Calculate the percentage of tumor growth inhibition compared to the vehicle control group.

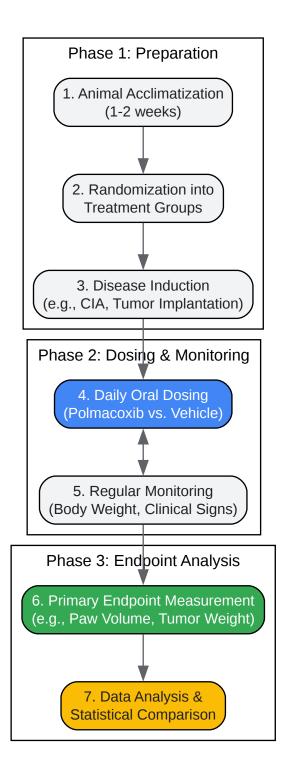
Visualizations



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Diagram 1: Dual mechanism of action of Polmacoxib.



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Diagram 2: Generalized workflow for an in vivo **Polmacoxib** study.



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